molecular formula C7H5Br2NO2 B569973 Methyl 4,6-dibromonicotinate CAS No. 1364663-27-3

Methyl 4,6-dibromonicotinate

Cat. No.: B569973
CAS No.: 1364663-27-3
M. Wt: 294.93
InChI Key: PBLRATRCAWQHFC-UHFFFAOYSA-N
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Description

Methyl 4,6-dibromonicotinate is a chemical compound with the molecular formula C7H5Br2NO2. It is a derivative of nicotinic acid, where the hydrogen atoms at positions 4 and 6 of the pyridine ring are replaced by bromine atoms, and the carboxyl group is esterified with a methyl group. This compound is used in various chemical research applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4,6-dibromonicotinate can be synthesized through a multi-step process. One common method involves the bromination of methyl nicotinate. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent like acetic acid. The reaction conditions often require controlled temperatures to ensure selective bromination at the 4 and 6 positions of the pyridine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through crystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,6-dibromonicotinate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Reduction Reactions: The compound can be reduced to form methyl 4,6-dihydroxynicotinate using reducing agents like sodium borohydride (NaBH4).

    Oxidation Reactions: Oxidation of the methyl ester group can lead to the formation of carboxylic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

    Reduction: Sodium borohydride (NaBH4) in a solvent like ethanol.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products

    Substitution: Formation of substituted nicotinates.

    Reduction: Formation of methyl 4,6-dihydroxynicotinate.

    Oxidation: Formation of 4,6-dibromonicotinic acid.

Scientific Research Applications

Methyl 4,6-dibromonicotinate is used in various scientific research fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to nicotinic acid.

    Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.

Mechanism of Action

The mechanism of action of methyl 4,6-dibromonicotinate involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and ester group can influence the binding affinity and specificity of the compound towards these targets. The exact pathways and molecular interactions depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    Methyl nicotinate: Lacks the bromine atoms and has different reactivity and applications.

    4,6-Dibromonicotinic acid: Similar structure but with a carboxylic acid group instead of a methyl ester.

    Methyl 3,5-dibromonicotinate: Bromine atoms at different positions, leading to different chemical properties.

Uniqueness

Methyl 4,6-dibromonicotinate is unique due to the specific positioning of the bromine atoms, which can significantly affect its chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl 4,6-dibromopyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c1-12-7(11)4-3-10-6(9)2-5(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBLRATRCAWQHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(C=C1Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60744291
Record name Methyl 4,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1364663-27-3
Record name 3-Pyridinecarboxylic acid, 4,6-dibromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1364663-27-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4,6-dibromopyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60744291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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